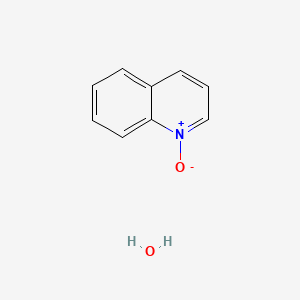

Quinoline N-oxide hydrate

Overview

Description

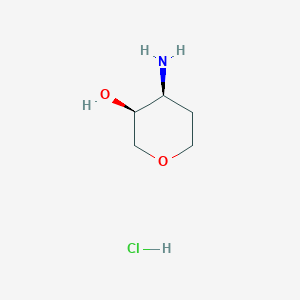

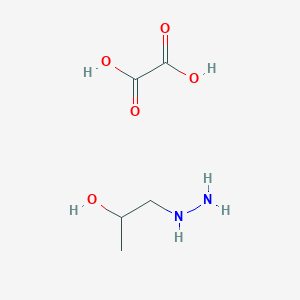

Quinoline N-oxide hydrate is a heterocyclic compound . It has an empirical formula of C9H7NO · xH2O and a molecular weight of 145.16 (anhydrous basis) . It is used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .

Synthesis Analysis

The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for the synthesis of promising antiparasitic drugs . Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Molecular Structure Analysis

The molecular structure of Quinoline N-oxide hydrate is represented by the SMILES string [H]O [H]. [O-] [n+]1cccc2ccccc12 . The InChI key is CUSWDTBBCIXCRB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Quinoline N-oxide hydrate appears as cream to pale brown crystals or powder . It has a melting point of 45.0-55.0°C and a boiling point of 173°C/4 mmHg . It is hygroscopic and soluble in methanol .Scientific Research Applications

Antiparasitic Drug Synthesis

Quinoline N-oxide hydrate serves as a valuable starting material for the synthesis of promising antiparasitic drugs. Traditionally, quinolines have been synthesized using various methods, but recent interest lies in functionalizing the quinoline scaffold. Researchers have developed protocols for direct alkenylation of quinoline N-oxides via C(sp²)–H bond activation. Both metal-free and transition-metal catalyzed approaches have been explored, emphasizing regioselectivity during drug synthesis .

Quantitative Determination of Nitrones

Quinoline N-oxide hydrate finds application in the quantitative determination of nitrones. Researchers use trifluoroacetic anhydride-sodium iodide reagent to detect and quantify nitrones, which are important intermediates in various chemical reactions. This analytical application showcases the compound’s utility in identifying and quantifying specific functional groups .

Medicinal Chemistry and Drug Development

Quinoline motifs play a crucial role in medicinal chemistry due to their diverse applications. Researchers explore quinoline-based compounds for their potential as antiviral, antibacterial, and antitumor agents. The unique structural features of quinoline N-oxide hydrate contribute to its pharmacological activities, making it an attractive scaffold for drug development .

Future Directions

Mechanism of Action

Mode of Action

Quinoline N-oxide hydrate is known to undergo various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, and aminations . It can also form complexes with lanthanide chloride .

Biochemical Pathways

It’s known that the compound can be used in the direct alkenylation of quinoline n-oxides via the c (sp 2)–h bond activation process . This suggests that it may influence pathways involving the formation of new C–C bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinoline N-oxide hydrate. For instance, it’s known that the compound is sensitive to exposure to moist air or water .

properties

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline N-oxide hydrate | |

CAS RN |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)